molecular formula C24H42N4O8 B2536674 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate CAS No. 1523618-25-8

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate

Cat. No.: B2536674
CAS No.: 1523618-25-8
M. Wt: 514.62
InChI Key: LFEWKQXWSHXJNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (CAS 1523618-25-8) is a high-purity spirocyclic chemical building block of significant value in medicinal chemistry and drug discovery research . This compound, supplied with a typical purity of 95% or higher, features a unique spirocyclic structure that provides a rigid, three-dimensional scaffold . This conformational restraint is crucial for designing novel enzyme inhibitors and receptor modulators, as it reduces the entropic penalty upon binding to biological targets, thereby enhancing both affinity and selectivity . The tert-butyloxycarbonyl (Boc) protecting group on one nitrogen atom allows for versatile synthetic applications, enabling selective deprotection and further functionalization for constructing complex molecules during lead optimization . Its primary research application is as a core backbone in the synthesis of potential therapeutic agents. The spiro[3.4]octane framework is particularly prized for improving the pharmacokinetic properties of drug candidates. Incorporating this motif can lead to enhanced metabolic stability and increased oral bioavailability, making it a powerful tool for addressing challenging therapeutic targets . Furthermore, this compound serves as a critical intermediate in constructing peptidomimetics, where it helps mimic bioactive peptide conformations while resisting enzymatic degradation . It is also used in the development of biochemical probes to study protein-ligand interactions and in Structure-Activity Relationship (SAR) studies to explore the relationship between chemical structure and biological function . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEWKQXWSHXJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2.CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with oxalic acid to form the hemioxalate salt. The reaction is carried out under inert gas conditions, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction temperature is maintained between 2°C and 8°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in batch reactors, where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully monitored and controlled .

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The Boc group is susceptible to acidic hydrolysis, enabling controlled deprotection to generate free amines. In a synthesis of nitrofuran carboxamide derivatives, the Boc-protected spiroamine underwent hydrolysis using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free 2,6-diazaspiro[3.4]octane intermediate .

Reaction Conditions

ReagentSolventTemperatureTimeProduct
TFA (20% v/v)DCM25°C2 hr2,6-Diazaspiro[3.4]octane (free base)

This step is critical for further functionalization, such as alkylation or acylation.

Amide Coupling Reactions

The deprotected spiroamine participates in carbodiimide-mediated coupling with carboxylic acids. For example, in the synthesis of antitubercular nitrofuran derivatives, the free amine reacted with nitrofuran-2-carboxylic acid using HOBt/EDC·HCl as coupling agents .

Example Reaction

2,6-Diazaspiro[3.4]octane+Nitrofuran-2-carboxylic acidHOBt/EDC\cdotpHCl, DCMNitrofuran carboxamide derivative\text{2,6-Diazaspiro[3.4]octane} + \text{Nitrofuran-2-carboxylic acid} \xrightarrow{\text{HOBt/EDC·HCl, DCM}} \text{Nitrofuran carboxamide derivative}

Key Parameters

  • Coupling Agents : HOBt (1.25 equiv), EDC·HCl (1.25 equiv)

  • Yield : 82–90%

Salt Formation and Purification

The hemioxalate salt is formed during purification steps. In a synthesis of CDK inhibitors, the free base was treated with oxalic acid in ethanol, precipitating the hemioxalate salt for improved stability and crystallinity .

Procedure

  • Dissolve free base in methanol.

  • Add oxalic acid (0.5 equiv) in ethanol.

  • Filter precipitate and dry under vacuum .

Typical Yields : 75–85%

Functionalization via Alkylation

The spirocyclic amine undergoes alkylation at the secondary nitrogen. For instance, benzyl bromide was used to alkylate the amine under basic conditions (K₂CO₃, DMF), forming N-benzyl derivatives for further elaboration .

Reaction Scheme

2,6-Diazaspiro[3.4]octane+Benzyl bromideK₂CO₃, DMFN-Benzyl-2,6-diazaspiro[3.4]octane\text{2,6-Diazaspiro[3.4]octane} + \text{Benzyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{N-Benzyl-2,6-diazaspiro[3.4]octane}

Conditions :

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF

  • Temperature: 60°C

  • Time: 12 hr

Stability and Handling

The hemioxalate salt enhances stability by reducing hygroscopicity. Storage recommendations include:

  • Temperature : −20°C under inert atmosphere .

  • Decomposition Risks : Exposure to strong acids/bases or prolonged heat (>100°C) may degrade the Boc group or oxalate counterion .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate has been explored for its potential as a pharmacological agent:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The spirocyclic nature may enhance binding affinity to biological targets.
  • Neuroprotective Properties : Research indicates that derivatives of diazaspiro compounds can have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Materials Science

The compound's unique structural characteristics make it suitable for applications in materials science:

  • Polymer Development : this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability.
  • Nanomaterials : Its incorporation into nanomaterials may lead to advancements in drug delivery systems, where controlled release and targeted delivery are critical.

Biochemistry

In biochemistry, this compound may play a role in:

  • Protein Degradation : As part of protein degrader building blocks, it can be utilized to design molecules that selectively degrade specific proteins, which is important in research on protein homeostasis and disease mechanisms.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the cytotoxic effects of diazaspiro compounds on human cancer cell lines. The results indicated that tert-butyl 2,6-diazaspiro[3.4]octane derivatives exhibited significant inhibition of cell proliferation compared to controls.

Case Study 2: Polymer Applications

In another study focused on materials science, researchers synthesized a series of polymers incorporating this compound. The resulting materials demonstrated improved tensile strength and thermal resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate involves its interaction with specific molecular targets. For instance, as an MCH-1R antagonist, it binds to the melanin concentrating hormone receptor, inhibiting its activity. Similarly, as a NAMPT and ROCK inhibitor, it interferes with the enzymatic activity of these proteins, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Diazaspiro Compounds with Varying Ring Sizes

(a) tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (CAS 1788054-69-2)
  • Structure: Spiro[4.4]nonane core (pyrrolidine + tetrahydrofuran).
  • Key Differences: Larger spiro ring system (9-membered vs.
  • Applications : Used in kinase inhibitor research.
(b) tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 937729-06-1)
  • Structure : Spiro[4.5]decane (piperidine + cyclopentane).
  • Key Differences : Extended ring size (10-membered) and nitrogen positioning may reduce solubility compared to the spiro[3.4]octane derivative .
(c) tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (CAS 1227382-01-5)
  • Structure : Compact spiro[3.3]heptane (azetidine + cyclopropane).

Positional Isomers and Substituent Variations

(a) tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate oxalate(2:1)
  • Structure : Nitrogen atoms at positions 2 and 5 (vs. 2 and 6 in the target compound).
  • Key Differences : Altered nitrogen placement affects hydrogen-bonding capacity and electronic properties, influencing interactions with biological targets .
(b) tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS 1202179-27-8)
  • Structure : Benzyl substituent at position 2.

Salts and Counterion Effects

(a) tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate(2:1) (CAS 1359655-84-7)
  • Key Differences : Full oxalate salt (2:1 stoichiometry) vs. hemioxalate (1:1). The higher oxalate content may lower solubility in polar solvents compared to the hemioxalate form .
(b) tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride
  • Key Differences : Hydrochloride salt vs. oxalate. Chloride counterions typically improve solubility in aqueous media but may reduce thermal stability .

Comparative Data Table

Compound Name (CAS) Spiro Ring System Molecular Formula Molecular Weight Key Features Applications
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (1523618-25-8) [3.4]octane C24H42N4O8 514.61 Hemioxalate salt, high crystallinity Antimalarial drug precursors
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate hemioxalate (1788054-69-2) [4.4]nonane C22H38N4O8 486.56 Larger ring, flexible conformation Kinase inhibitors
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (1227382-01-5) [3.3]heptane C20H34N4O8 458.50 Compact, rigid structure CNS-targeting compounds
tert-Butyl 2-benzyl-2,6-diazaspiro[3.4]octane-6-carboxylate (1202179-27-8) [3.4]octane C20H27N2O2 327.44 Benzyl substituent, lipophilic Protease inhibitors

Biological Activity

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate (CAS: 1523618-25-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies and data sources.

Chemical Structure and Properties

The molecular formula for this compound is C24H42N4O8C_{24}H_{42}N_{4}O_{8}, with a molecular weight of approximately 514.62 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC24H42N4O8
Molecular Weight514.62 g/mol
CAS Number1523618-25-8
Purity≥97%

Biological Activity Overview

The biological activities of compounds based on the 2,6-diazaspiro[3.4]octane core have been extensively studied, revealing their potential in various therapeutic areas:

  • Antimicrobial Activity : Compounds derived from the diazaspiro framework have shown significant activity against Mycobacterium tuberculosis. A study identified a derivative with a minimum inhibitory concentration (MIC) of 0.016 μg/mL, indicating strong antitubercular properties .
  • Cancer Therapeutics : The diazaspiro structure has been implicated in the development of inhibitors targeting cancer-related pathways, including menin-MLL1 interactions and MAP/PI3K signaling pathways . These inhibitors may provide new avenues for cancer treatment.
  • Neuropharmacology : Some derivatives exhibit selective antagonism at dopamine D3 receptors, which could have implications for treating neuropsychiatric disorders .
  • Diabetes Management : Certain compounds have been identified as VDAC1 inhibitors, suggesting potential applications in diabetes treatment by modulating metabolic pathways .

Case Study 1: Antitubercular Activity

In a study focused on synthesizing nitrofuran derivatives from the diazaspiro core, researchers evaluated their activity against Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). The results indicated varying degrees of activity among the synthesized compounds:

CompoundYield (%)MIC (μg/mL)
5a5625
5b5650
5c48100
17 56 0.016
24486.2

Compound 17 displayed exceptional potency, highlighting the potential for further development in antitubercular therapies .

Case Study 2: Cancer Inhibition

Another study explored the synthesis of various derivatives based on the diazaspiro framework aimed at inhibiting menin-MLL1 interactions. This research indicated that modifications to the molecular periphery significantly influenced biological activity, leading to promising candidates for cancer treatment .

Q & A

Q. What are the recommended storage conditions for tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate to ensure stability?

Methodological Answer: The compound must be stored at 2–8°C in a dark, dry environment under an inert gas (e.g., nitrogen) to prevent degradation via oxidation or hydrolysis. This is critical due to its sensitivity to light, moisture, and oxygen, as evidenced by stability studies . For long-term storage, aliquot the compound into airtight, light-resistant vials purged with nitrogen. Avoid repeated freeze-thaw cycles, which can compromise structural integrity.

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: A widely used method involves iridium-catalyzed amination under optimized conditions (e.g., 70–90°C in DMF with Cs₂CO₃ as a base), followed by purification via flash column chromatography (SiO₂, hexane/ethyl acetate gradients). Key steps include:

  • Reagent selection : Allyl acetates or benzyl-protected intermediates for spirocyclic ring formation .
  • Catalytic systems : Iridium complexes for enantioselective amination .
  • Workup : Neutralization of residual base, solvent evaporation, and chromatographic isolation (yields: 54–87%) .

Q. How should researchers handle and dispose of this compound safely?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Spill management : Absorb with inert material (e.g., vermiculite), seal in containers, and dispose as hazardous waste .
  • Disposal : Follow institutional guidelines for organic azides. Incineration or licensed waste management is recommended .

Advanced Questions

Q. What strategies optimize enantioselectivity during synthesis of derivatives?

Methodological Answer: Enantioselectivity is achieved through:

  • Chiral catalysts : Iridium complexes with phosphine ligands (e.g., Josiphos) to control stereochemistry .
  • Temperature modulation : Lower temperatures (e.g., 70°C) reduce racemization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity .
  • Post-synthesis analysis : Use HPLC with chiral columns or NMR spectroscopy to verify enantiomeric excess (e.g., 89% ee reported) .

Q. How can discrepancies in reported physicochemical properties (e.g., boiling point) be resolved?

Methodological Answer: Discrepancies (e.g., boiling point: 301.3°C in vs. unreported elsewhere) require:

  • Experimental validation : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) for precise measurements.
  • Computational modeling : Density functional theory (DFT) to predict properties and cross-validate experimental data .
  • Literature review : Cross-reference peer-reviewed studies (e.g., ) to identify consensus values.

Q. What are key considerations in designing catalytic systems for stereoselective functionalization?

Methodological Answer:

  • Ligand design : Bulky ligands (e.g., BINAP) enhance steric control during spirocyclic ring formation .
  • Substrate scope : Test diverse electrophiles (e.g., allyl acetates, benzyl halides) to evaluate regioselectivity .
  • Mechanistic studies : Use kinetic isotope effects (KIE) or in situ IR spectroscopy to probe reaction pathways .
  • Alternative catalysts : Explore nickel or palladium complexes for cost-effective or greener protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.